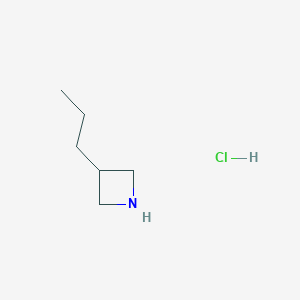

3-Propyl-azetidine HCl

Description

Properties

IUPAC Name |

3-propylazetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-3-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEZOBUAZNQAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Propyl Azetidine Hcl and Azetidine Systems

Established Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring has been a subject of extensive research. Key strategies have emerged that are broadly applicable to a range of substituted targets. These methods primarily involve forming the ring through either intramolecular carbon-nitrogen bond formation, the reduction of pre-formed heterocyclic precursors, or the rearrangement of smaller ring systems.

Intramolecular Cyclization Approaches

Forming the azetidine ring by creating a carbon-nitrogen bond within a single acyclic precursor is one of the most fundamental and widely used approaches. This strategy relies on positioning a nucleophilic nitrogen atom and an electrophilic carbon atom at appropriate positions within a molecule to favor the desired 4-exo cyclization.

The intramolecular SN2 reaction, where an amine attacks a carbon atom bearing a leaving group at the γ-position, is a classic method for azetidine synthesis. nih.gov The precursors are typically γ-amino alcohols, which can be converted into derivatives with good leaving groups, such as halides (chlorides, bromides) or sulfonates (mesylates, tosylates). nih.gov For example, the cyclization of 3-amino-1-propanol derivatives is a common route to the parent azetidine ring. wikipedia.orgorgsyn.org

Modern variations of this approach include metal-catalyzed reactions. A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been developed for synthesizing functionalized azetidines, showcasing excellent functional group tolerance. rsc.org Another advanced method reports a general synthesis of azetidines via a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This radical cyclization proceeds smoothly under visible light to produce various substituted azetidines. nih.gov

| Precursor Type | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| γ-Haloamines | Base (e.g., K₂CO₃) | Classic SN2 cyclization. | nih.gov |

| Picolinamide-protected amines | Pd(OAc)₂ | Intramolecular C-H amination. | organic-chemistry.org |

| Ynamides | [Cu(bcp)DPEphos]PF₆ / Visible Light | Radical 4-exo-dig cyclization with full regioselectivity. | nih.gov |

| cis-3,4-Epoxy amines | La(OTf)₃ | Regioselective 4-exo-tet aminolysis of epoxides. | nih.gov |

The use of phosphoramidate (B1195095) intermediates offers an alternative route for the intramolecular cyclization to form azetidines. This method typically involves the reaction of a γ-amino alcohol with a phosphorylating agent to form a phosphoramidate. The hydroxyl group is thus converted into a good leaving group, which can then be displaced by the nitrogen atom in a subsequent cyclization step, often promoted by a base. A modern approach for the formation of the key phosphoramidate C-N bond involves an Iridium-catalyzed direct C-H amidation of substrates using phosphoryl azides. nih.gov This facile method demonstrates the ongoing development of efficient routes to the necessary precursors for this type of cyclization. nih.gov

Reductive Transformations of Azetidin-2-ones (β-Lactams)

Azetidin-2-ones, commonly known as β-lactams, are readily accessible cyclic amides that serve as valuable precursors to azetidines. The reduction of the amide carbonyl group provides a direct route to the corresponding saturated heterocycle. magtech.com.cn A variety of reducing agents can accomplish this transformation. Lithium aluminium hydride (LiAlH₄) is a powerful and frequently used reagent for this purpose. wikipedia.org More specific and effective reductions have been achieved using hydroalanes, such as a mixture of LiAlH₄ and aluminium trichloride (B1173362) (AlCl₃), or diisobutylaluminium hydride (DIBAL-H). wikipedia.orgacs.org The choice of reducing agent can be critical to avoid side reactions and ensure high yields of the desired azetidine product.

| Reducing Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Ethereal solvent (e.g., THF, Et₂O), reflux | Standard, powerful reducing agent. | wikipedia.org |

| LiAlH₄ / AlCl₃ | Ethereal solvent | Generates "AlClH₂" and "AlCl₂H" species, reported to be highly effective. | wikipedia.org |

| Hydroalanes | Not specified | Reported as specific reducing agents for this transformation. | acs.org |

Ring Expansion Reactions of Smaller Heterocycles

Ring expansion reactions provide a sophisticated strategy for azetidine synthesis, leveraging the strain of smaller rings like aziridines to drive the formation of the four-membered ring. These methods often allow for excellent stereochemical control.

The one-carbon ring expansion of aziridines has emerged as a powerful and modern technique for synthesizing azetidines, particularly chiral ones. chemrxiv.org This transformation can be achieved through various catalytic systems.

Recent breakthroughs include the development of biocatalytic methods. An engineered variant of cytochrome P450 has been shown to act as a "carbene transferase," catalyzing the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govacs.orgresearchgate.net This enzyme exerts exceptional stereocontrol over a nih.govnih.gov-Stevens rearrangement, a reaction that is notoriously difficult to control with conventional catalysts. chemrxiv.orgresearchgate.net

In parallel, transition metal catalysis offers a complementary approach. The reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines results in a formal [3+1] ring expansion, delivering highly substituted methylene azetidines with excellent stereoselectivity. nih.gov This reaction is proposed to proceed through an aziridinium (B1262131) ylide intermediate, followed by a ring-opening/ring-closing cascade. nih.gov More recently, a gold-catalyzed 4-exo-dig cyclization has been reported for the ring expansion of propargylic aziridines to stereoselectively form (Z)-alkylidene azetidines. acs.org

| Catalyst Type | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Engineered Cytochrome P450 | Biocatalytic nih.govnih.gov-Stevens Rearrangement | Extremely high enantioselectivity (99:1 er). | chemrxiv.orgnih.govacs.org |

| Rhodium(II) acetate | [3+1] Ring expansion with diazo compounds | High yield and stereoselectivity for methylene azetidines. | nih.gov |

| [AuCl(PEt₃)]/AgOTf | Gold-catalyzed 4-exo-dig cyclization | Stereoselective synthesis of (Z)-alkylidene azetidines. | acs.org |

Stereoselective [3+1] Ring Expansion of Methylene Aziridines

A notable strategy for the synthesis of highly substituted azetidines involves the formal [3+1] ring expansion of methylene aziridines. Research has demonstrated that the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines leads to the formation of highly substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov This transformation is believed to proceed via an ylide-type mechanism, where the inherent strain and unique structure of the methylene aziridine substrate facilitate a ring-opening and ring-closing cascade. nih.gov A key advantage of this method is the efficient transfer of chirality from the starting material to the product. nih.gov The resulting methylene azetidine products can be further elaborated, providing access to novel azetidine scaffolds that contain adjacent tertiary-quaternary and even quaternary-quaternary stereocenters. nih.gov

Another approach involves the rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones, which yields valuable 2-alkenyl azetidine products. researchgate.net This method represents the first instance of a ring expansion of aziridines enabled by vinyl carbenes and proceeds through the in-situ formation of an alkenyl aziridinium ylide intermediate. researchgate.net

Novel and Catalytic Approaches for Azetidine Synthesis

Recent years have seen remarkable progress in the development of novel and catalytic methods for azetidine synthesis, moving beyond classical multi-step sequences that often require pre-functionalized starting materials. rsc.orgrsc.org These modern approaches, including photochemical reactions and transition metal catalysis, offer more direct and efficient routes to this important heterocyclic system. rsc.orgnih.gov

Photochemical and Thermal Cycloaddition Reactions

Photochemical and thermal cycloadditions are powerful tools for constructing four-membered rings, often proceeding in a single, highly selective step. rsc.orgnih.gov

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine or its equivalent and an alkene, is one of the most direct and atom-economical methods for synthesizing functionalized azetidines. nih.govnih.govrsc.orgchemrxiv.org Despite its potential, the application of this reaction has faced challenges, including competing E/Z isomerization of the imine and other photochemical decay pathways. nih.govnih.gov

Recent advancements have focused on overcoming these limitations. The use of visible-light photocatalysis has emerged as a mild and effective solution. nih.govspringernature.com In this approach, a photocatalyst absorbs visible light and promotes the alkene to an excited triplet state via an energy transfer process. nih.gov This excited alkene then undergoes cycloaddition with the ground-state imine, bypassing the direct excitation of the imine and its associated undesirable reaction pathways. nih.gov This strategy has been successfully applied to intramolecular reactions, yielding bicyclic azetidines in high yields and diastereoselectivity. nih.gov

The scope of the aza-Paternò-Büchi reaction has been expanded to include acyclic oximes and various alkenes. nih.gov By matching the frontier molecular orbital energies of the alkene and the acyclic oxime, a successful visible-light-mediated cycloaddition via triplet energy transfer can be achieved. nih.gov This methodology has proven effective, as demonstrated in the synthesis of epi-penaresidin B. nih.gov The reaction's success is determined by the competition between the desired [2+2] cycloaddition and alkene dimerization. nih.gov

The reaction can proceed from either the singlet or triplet excited state of the imine. rsc.org Direct excitation typically leads to a short-lived singlet state, which can undergo a concerted, stereoselective cycloaddition. rsc.org Population of the longer-lived triplet state, often achieved using a sensitizer, results in a stepwise cycloaddition via a 1,4-biradical intermediate. rsc.org A variety of imine precursors have been explored, including N-sulfonylimines, azauracils, and 2-isoxazoline carboxylates, which react with a broad range of alkenes. nih.govresearchgate.net

| Imine/Oxime Component | Alkene Component | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Cyclic Oxime Ethers | Styrenes, Dienes (intramolecular) | Visible Light, Ir-photocatalyst | High yield and diastereoselectivity for bicyclic azetidines. | nih.gov |

| Acyclic Oximes | Alkenes | Visible Light, Triplet Energy Transfer | Overcomes challenges of acyclic imine photoreactivity. | nih.gov |

| 2-Isoxazoline-3-carboxylate | Olefins (intermolecular) | Visible Light, Iridium Photocatalyst | Broad substrate scope and high yields (up to 99%). | springernature.com |

| N-Sulfonylimines | Alkenes | Energy Transfer Photosensitization | High diastereoselectivity and regioselectivity. | nih.gov |

| 1,3-Dimethyl-6-azauracil | Ethyl vinyl ether | UV light, Acetone (sensitizer) | Efficient cycloaddition with electron-rich alkenes. | rsc.org |

Transition Metal-Catalyzed Ring Construction

Transition metal catalysis provides a powerful and versatile platform for the synthesis of azetidines, enabling the use of readily available starting materials and the formation of C-N and C-C bonds with high selectivity. rsc.orgorganic-chemistry.org

Palladium-catalyzed reactions have been extensively developed for the construction of nitrogen-containing heterocycles. nih.gov Efficient methods for synthesizing azetidines have been established via the palladium-catalyzed intramolecular amination of unactivated C(sp³)-H and C(sp²)-H bonds. organic-chemistry.orgnih.gov This approach utilizes a picolinamide (B142947) (PA) protected amine substrate, which undergoes cyclization to form the azetidine ring. organic-chemistry.orgacs.org The transformation of γ-C(sp³)-H bonds into C-N bonds proceeds through a Pd(II)/Pd(IV) catalytic cycle, affording azetidines with high diastereoselectivity. organic-chemistry.org This method is notable for its use of low catalyst loading and inexpensive reagents under mild conditions. nih.gov In a related development, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination was reported using a benziodoxole tosylate as the oxidant, which proceeds via reductive elimination from an alkyl-Pd(IV) intermediate. rsc.org

Palladium-catalyzed allylic amination is another significant strategy. While many applications focus on synthesizing allylic amines, specific protocols allow for the subsequent transformation of these products into chiral azetidines. acs.org Furthermore, direct palladium-catalyzed N-arylation of the parent azetidine with aryl bromides has been shown to be a viable method for producing a wide range of N-arylazetidines without ring cleavage under the reaction conditions. thieme-connect.com

| Reaction Type | Substrate | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Intramolecular C(sp³)-H Amination | Picolinamide (PA) protected amines | Pd(OAc)₂ / PhI(OAc)₂ | Direct cyclization via C-H activation; high diastereoselectivity. | organic-chemistry.orgnih.gov |

| Intramolecular γ-C(sp³)-H Amination | Amine with a cyclic template | Pd(II) / Benziodoxole tosylate / AgOAc | Promotes reductive elimination at an alkyl-Pd(IV) center. | rsc.org |

| N-Arylation | Azetidine and Aryl Bromides | Palladium catalyst | Direct synthesis of N-arylazetidines. | thieme-connect.com |

| Allylic Amination | α,α-disubstituted allylic carbonates and primary amines | Pd₂(dba)₃ / Phosphoramidite ligand | Product can be converted to a chiral azetidine in two steps. | acs.org |

Rhodium-catalyzed reactions involving diazo compounds as carbene precursors are a versatile tool in organic synthesis for forming cyclic structures. nih.govrsc.org As previously mentioned in the context of ring expansions (Section 2.1.3.2), rhodium carbenes are key intermediates in the [3+1] cycloaddition of methylene aziridines to yield methylene azetidines. nih.gov This highlights the utility of rhodium catalysis in rearranging and building complex four-membered ring systems.

Beyond ring expansions, rhodium-carbene chemistry can be applied to other annulation strategies. For instance, an Rh-catalyzed [4+1] cycloaddition using 3-methyleneazetidines and diazo compounds has been developed for the synthesis of 4-methyleneproline (B1208900) derivatives. researchgate.net While the product is a five-membered ring, this work demonstrates the reactivity of azetidine derivatives in rhodium-carbene mediated cycloadditions, suggesting potential for other, more direct azetidine syntheses. The reactions proceed under very mild conditions with high chemoselectivity, often outcompeting other common rhodium carbene pathways like C-H or O-H insertion. researchgate.net The general strategy involves the rhodium catalyst decomposing the diazo compound to generate an active rhodium-carbene species which then engages in the desired cyclization or annulation cascade. nih.gov

Gold-Catalyzed Oxidations

Gold-catalyzed reactions have emerged as a powerful tool for the synthesis of complex molecular architectures, including strained heterocyclic systems like azetidines. In the context of azetidine synthesis, gold catalysts, particularly gold(I) complexes, facilitate the activation of alkynes toward nucleophilic attack, enabling cyclization reactions that would otherwise be challenging.

One notable application is the synthesis of azetidin-3-ones from N-propargylsulfonamides. nih.gov This method relies on the intermolecular oxidation of the alkyne moiety to generate a reactive α-oxo gold carbene intermediate. nih.gov This intermediate then undergoes an intramolecular N-H insertion to furnish the desired azetidin-3-one (B1332698) ring system. nih.gov The reaction is highly flexible and tolerates a range of functional groups. nih.gov For instance, substrates with remote double bonds, halogens, and even acid-labile protecting groups like Boc and MOM are compatible with the reaction conditions. nih.gov The use of a t-butanesulfonyl protecting group is advantageous as it can be readily removed under acidic conditions after the formation of the azetidine ring. nih.gov

A plausible mechanism for this transformation begins with the gold(I) catalyst activating the alkyne. This is followed by nucleophilic attack from an oxidant, such as an N-oxide, and subsequent protodemetalation to form an enol ether intermediate. acs.org This intermediate is then poised for the key intramolecular cyclization to form the four-membered ring.

Recent developments have also demonstrated a rare 4-exo-dig cyclization of N-tosyl homopropargyl amines catalyzed by a combination of [AuCl(PEt₃)] and AgOTf to stereoselectively produce (Z)-2-alkylidene-1-tosylazetidines. nih.govacs.org This approach is noteworthy as 4-exo-dig cyclizations are generally considered unfavorable according to Baldwin's rules. acs.org The success of this reaction is influenced by the substituents on the starting material, with electron-withdrawing groups on the aryl moiety of the tosyl group leading to higher yields. nih.gov

The versatility of gold catalysis is further highlighted in the ring-opening reactions of 2-alkynylazetidines with alcohols. acs.org While this reaction leads to the formation of δ-amino-α,β-unsaturated ketones rather than preserving the azetidine ring, it underscores the ability of gold catalysts to activate the strained four-membered ring system for further synthetic transformations. acs.orgresearchgate.net

Table 1: Gold-Catalyzed Synthesis of Azetidin-3-ones

| Entry | Substrate | Product | Yield (%) | Catalyst | Reference |

|---|---|---|---|---|---|

| 1 | N-(1-cyclohexylprop-2-yn-1-yl)-t-butanesulfonamide | 2-cyclohexyl-1-(t-butylsulfonyl)azetidin-3-one | 75 | BrettPhosAuNTf₂ | nih.gov |

| 2 | N-(1-(4-chlorophenyl)prop-2-yn-1-yl)-t-butanesulfonamide | 2-(4-chlorophenyl)-1-(t-butylsulfonyl)azetidin-3-one | 78 | BrettPhosAuNTf₂ | nih.gov |

| 3 | N-(1-phenylprop-2-yn-1-yl)-t-butanesulfonamide | 1-(t-butylsulfonyl)-2-phenylazetidin-3-one | 72 | BrettPhosAuNTf₂ | nih.gov |

| 4 | N-(4-(tert-butoxycarbonyl)but-1-yn-3-yl)sulfonamide | tert-butyl 3-oxo-2-methylazetidine-1-carboxylate | 65 | BrettPhosAuNTf₂ | nih.gov |

Titanium(IV)-Mediated Kulinkovich-Type Coupling

The Kulinkovich reaction, traditionally used for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) catalyst, has been adapted for the synthesis of nitrogen-containing heterocycles, including azetidines. organic-chemistry.orgorganic-chemistry.org This methodology typically involves the reaction of an oxime ether with a Grignard reagent or a terminal olefin in the presence of a titanium(IV) species, such as Ti(OiPr)₄. nih.gov

The proposed mechanism proceeds through a Kulinkovich-type pathway where a titanacyclopropane intermediate is formed. nih.gov This titanacyclopropane acts as a 1,2-aliphatic dianion equivalent. nih.gov It then inserts into the 1,2-dielectrophilic oxime ether, leading to the formation of the spirocyclic NH-azetidine ring system in a single step. nih.gov This transformation provides access to structurally diverse and previously unreported NH-azetidines. nih.gov

The reaction of amides and nitriles with a Grignard coupling partner can also lead to the formation of cyclopropylamines, demonstrating the versatility of this titanium-mediated approach. researchgate.net The process involves the initial formation of a thermally unstable dialkyltitanium compound from the reaction of two equivalents of the Grignard reagent with titanium(IV) isopropoxide. organic-chemistry.org This species undergoes β-hydride elimination to generate the key titanacyclopropane intermediate. organic-chemistry.org

Magnesium-Mediated Nitrogen Group Transfer

A recent and innovative approach to azetidine synthesis involves a magnesium-mediated nitrogen group transfer. nih.govnih.gov This method utilizes the ring expansion of donor-acceptor cyclopropanes (DACs) to form substituted azetidines. nih.govnih.govchemrxiv.org The reaction is promoted by a magnesium-Lewis acid, such as magnesium iodide (MgI₂), and employs an iminoiodinane as the nitrogen source. nih.govchemrxiv.org

This transition-metal-free protocol operates under mild conditions and exhibits excellent chemoselectivity and broad functional group tolerance. nih.govnih.gov A key advantage of this methodology is its ability to facilitate the ring expansion of challenging alkyl donor-acceptor cyclopropanes, leading to aliphatic azetidines without the need for external oxidants or precious transition-metal catalysts. nih.govnih.gov

The proposed mechanism suggests that the coordination of the magnesium-Lewis acid to the donor-acceptor cyclopropane (B1198618) promotes a nucleophilic ring-opening. nih.govresearchgate.net A putative Mg-amide species, generated in situ from the iminoiodinane, then acts as the nucleophile to furnish the final azetidine product. nih.govresearchgate.net Optimization studies have shown that the combination of MgI₂ and a stoichiometric amount of tetrabutylammonium (B224687) iodide (TBAI) can significantly improve the yield of the desired azetidine. chemrxiv.org This method has also been successfully applied to complex steroid derivatives, demonstrating its potential for late-stage functionalization. chemrxiv.org

Table 2: Magnesium-Mediated Synthesis of Azetidines from Donor-Acceptor Cyclopropanes

| Entry | Donor-Acceptor Cyclopropane | Nitrogen Source | Product | Yield (%) | Lewis Acid | Reference |

|---|---|---|---|---|---|---|

| 1 | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | PhI=NNs | Diethyl 4-phenylazetidine-2,2-dicarboxylate | 74 | MgI₂ | chemrxiv.org |

| 2 | Diethyl 2-(4-fluorophenyl)cyclopropane-1,1-dicarboxylate | PhI=NNs | Diethyl 4-(4-fluorophenyl)azetidine-2,2-dicarboxylate | 70 | MgI₂ | chemrxiv.org |

| 3 | Diethyl 2-methylcyclopropane-1,1-dicarboxylate | PhI=NNs | Diethyl 4-methylazetidine-2,2-dicarboxylate | 55 | MgI₂ | chemrxiv.org |

| 4 | Steroid-derived DAC | PhI=NNs | Azetidine-fused steroid | 65 | MgI₂ | chemrxiv.org |

Tantalum-Catalyzed Hydroaminoalkylation

Tantalum-catalyzed hydroaminoalkylation has been developed as an atom-economic method for the synthesis of N-heterocycles. nih.govubc.cadigitellinc.com This approach allows for the direct alkylation of unprotected secondary amines via C-H functionalization adjacent to the nitrogen atom. nih.govubc.ca

Specifically for the synthesis of azetidines, a one-pot alkylation/cyclization procedure has been established. nih.govubc.ca This process generates 3-methylated azetidines, along with other N-heterocycles like pyrrolidines and piperidines. nih.govubc.ca The reaction is notable for its use of unactivated alkenes as the alkylating agents and the absence of protecting or directing groups, which enhances synthetic efficiency. digitellinc.com An in situ generated tantalum(V) ureate catalyst has been shown to be effective for the hydroaminoalkylation of various substrates. researchgate.net

C-H Functionalization Strategies

Direct functionalization of C-H bonds represents a highly efficient and atom-economical approach in organic synthesis. In the context of azetidine synthesis, C-H functionalization strategies offer novel routes to these strained heterocycles by activating otherwise inert C-H bonds.

Intermolecular sp³-C–H Amination

A significant advancement in azetidine synthesis is the use of intermolecular sp³-C–H amination of alkyl bromide derivatives. nih.govacs.orgacs.org This method enables the preparation of a variety of substituted azetidines and other saturated nitrogen-containing heterocycles. nih.govacs.orgchemrxiv.org The reaction typically employs a rhodium catalyst to achieve selective amination of a C-H bond. acs.orgchemrxiv.org

The process involves the C-H amination of a bromoalkane with a suitable nitrogen source, such as phenyl sulfamate (B1201201) (PhsNH₂), to form a bromoalkyl sulfamate ester intermediate. chemrxiv.org This intermediate then undergoes efficient base-mediated cyclization to yield the corresponding N-protected azetidine. chemrxiv.org The N-phenoxysulfonyl protecting group can be subsequently removed under neutral or mild basic conditions. nih.govacs.org

This protocol has demonstrated broad substrate scope, with successful amination at benzylic, tertiary, and protected carbinol C-H bonds. chemrxiv.org A notable feature is the ability to perform the C-H amination and subsequent cyclization in a single flask, which simplifies the synthetic procedure. acs.orgchemrxiv.org The utility of this methodology has been showcased in the total synthesis of the azetidine-containing natural product, penaresidin (B1208786) B. nih.govacs.orgacs.org

Table 3: Intermolecular sp³-C–H Amination for Azetidine Synthesis

| Entry | Substrate | Product | Overall Yield (%) | Catalyst | Reference |

|---|---|---|---|---|---|

| 1 | 1-bromo-3-phenylpropane | 2-phenylazetidine | 49 (telescoped) | Rh₂(esp)₂ | acs.orgchemrxiv.org |

| 2 | 1-bromo-3-methylbutane | 2,2-dimethylazetidine | 62 | Rh₂(esp)₂ | chemrxiv.org |

| 3 | 1-bromo-4-phenylbutane | 2-benzylazetidine | 55 | Rh₂(esp)₂ | chemrxiv.org |

| 4 | (3-bromopropoxy)(tert-butyl)dimethylsilane | 2-((tert-butyldimethylsilyloxy)methyl)azetidine | 68 | Rh₂(esp)₂ | chemrxiv.org |

Organocatalytic and Biomimetic Syntheses

Organocatalysis and biomimetic approaches offer attractive alternatives to metal-catalyzed reactions for the synthesis of azetidines, often providing high levels of stereocontrol without the need for transition metals.

Biomimetic syntheses aim to replicate the biosynthetic pathways of natural products. rsc.org While the biosynthesis of many azetidine-containing natural products is not fully understood, these pathways provide inspiration for laboratory syntheses. rsc.org For example, organocatalytic asymmetric approaches have been used for the synthesis of piperidine-type alkaloids, and similar strategies could potentially be applied to azetidine synthesis. nih.gov

Organocatalytic methods have been successfully employed in the enantioselective ring-opening of azetidines. acs.org For instance, a chiral squaramide hydrogen-bond donor catalyst can promote the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. acs.org While this method functionalizes the azetidine ring rather than constructing it, it highlights the potential of organocatalysis in manipulating these strained systems with high stereoselectivity.

Furthermore, the asymmetric synthesis of carbocyclic amino acid dipeptide mimetics has been achieved through organocatalytic approaches, demonstrating the power of this strategy in constructing complex chiral molecules. nih.gov The development of multicomponent reactions driven by strain-release, such as the synthesis of functionalized azetidines from azabicyclo[1.1.0]butane, also represents a powerful strategy for the modular and diversity-oriented synthesis of these heterocycles. nih.gov

Strain-Release Functionalization (e.g., Azabicyclobutanes)

The inherent ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of substituted azetidine systems. The high degree of strain in the bicyclic structure facilitates ring-opening reactions upon treatment with various nucleophiles and electrophiles, leading to functionalized azetidines. This strain-release-driven functionalization provides a powerful and modular approach for accessing diverse azetidine derivatives. bris.ac.ukarkat-usa.org

The addition of nucleophilic species to ABBs typically results in the cleavage of the central C1-C3 bond, allowing for the introduction of a substituent at the C3 position. arkat-usa.org Organometallic reagents, such as Grignard reagents and organolithium species, have been successfully employed for the C3-functionalization of ABBs. arkat-usa.orgrsc.org For instance, the reaction of an N-protected ABB with a suitable organometallic reagent can furnish a 3-substituted azetidine.

A notable strategy involves the in situ generation of azabicyclobutanes followed by the addition of nucleophilic organometallic species, enabling the selective formation of 3-arylated azetidine intermediates. rsc.org Furthermore, multicomponent strategies leveraging the strain-release of ABBs have been developed for the modular synthesis of complex azetidines. bris.ac.uk These methods often involve a sequence of reactions, such as a bohrium.commdpi.com-Brook rearrangement followed by a strain-release-driven anion relay, to introduce multiple points of diversity. bris.ac.uk

While direct examples for the synthesis of 3-propyl-azetidine HCl via this method are not extensively detailed in the literature, a plausible synthetic route can be envisioned. The reaction would likely involve the treatment of an N-protected 1-azabicyclo[1.1.0]butane with a propyl-containing organometallic reagent, such as propylmagnesium bromide or propyllithium. Subsequent deprotection and salt formation would yield the desired this compound.

Table 1: Representative Strain-Release Functionalization for 3-Substituted Azetidines

| Starting Material | Reagent | Product | Key Features | Reference |

| N-Boc-1-azabicyclo[1.1.0]butane | Aryl Grignard Reagent | N-Boc-3-aryl-azetidine | Selective C3-arylation through nucleophilic ring-opening. | rsc.org |

| Azabicyclo[1.1.0]butane | Ketone, Electrophiles | Substituted Azetidines | Multicomponent bohrium.commdpi.com-Brook rearrangement/strain-release-driven anion relay sequence. | bris.ac.uk |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | 3-Chloro-2-(trifluoromethyl)azetidine | Strain-release reaction leading to diversely substituted azetidines. | nih.gov |

Aza-Michael Addition Methodologies

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a robust and widely utilized method for the formation of carbon-nitrogen bonds. This methodology has been effectively applied to the synthesis of 3-substituted azetidine derivatives. bohrium.commdpi.comnih.gov

A common strategy involves the use of an azetidine-derived Michael acceptor, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate. bohrium.commdpi.comnih.gov This α,β-unsaturated ester can be prepared from N-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction. bohrium.commdpi.com The subsequent aza-Michael addition of a primary or secondary amine to this acceptor introduces a substituent at the 3-position of the azetidine ring.

The reaction is often catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and can be performed in various organic solvents like acetonitrile. mdpi.com A diverse range of amines, including heterocyclic amines, can be employed as nucleophiles, leading to a wide array of functionalized azetidine products. bohrium.commdpi.com For the synthesis of 3-propyl-azetidine, propylamine (B44156) could serve as the nucleophile in the aza-Michael addition to an appropriate azetidine-based Michael acceptor. The resulting product would then undergo further transformations, such as reduction of the ester group and deprotection, followed by conversion to the hydrochloride salt.

Research has demonstrated the efficiency of this method, with good to excellent yields reported for various amine nucleophiles. mdpi.com The reaction conditions are generally mild, and the approach allows for significant substrate tolerance. mdpi.com

Table 2: Aza-Michael Addition for the Synthesis of 3-Substituted Azetidines

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Azetidine | DBU, Acetonitrile, 65 °C | Methyl (1-Boc-1,3'-biazetidin-3-yl)acetate | 64% | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Piperidine | DBU, Acetonitrile, 65 °C | Methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | 75% | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 4-Hydroxypiperidine | DBU, Acetonitrile, 65 °C | Methyl (1-Boc-3-(4-hydroxypiperidin-1-yl)azetidin-3-yl)acetate | 75% | mdpi.com |

| α,β-Unsaturated Malonates | Azoles | Cs₂CO₃, THF, 25 °C | Azole-substituted malonates | up to 94% | nih.gov |

Stereochemical Control in the Synthesis of Propyl Substituted Azetidines

Diastereoselective Synthesis of Azetidine (B1206935) Scaffolds

Diastereoselective synthesis of substituted azetidines often relies on the influence of existing stereocenters in the starting material or the use of chiral auxiliaries to direct the formation of new stereocenters. While specific literature detailing the diastereoselective synthesis of 3-propyl-azetidine is not abundant, general principles can be applied from the synthesis of other substituted azetidines.

One common strategy involves the cyclization of a linear precursor containing one or more stereocenters. For instance, the iodine-mediated cyclization of homoallylic amines can produce cis-2,4-disubstituted azetidines with high diastereoselectivity. rsc.org This approach, known as 4-exo-trig cyclization, proceeds with a high degree of stereocontrol, and the relative stereochemistry of the products can be confirmed by spectroscopic methods. rsc.org A hypothetical diastereoselective synthesis of a 3-propyl-azetidine derivative could start from a chiral amino alcohol, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization.

Another approach involves the diastereoselective functionalization of a pre-existing azetidine ring. For example, the synthesis of a diverse collection of azetidine-based scaffolds has been reported starting from N-allyl amino diols. acs.orgnih.gov The formation of the azetidine ring from a linear precursor can be controlled to yield specific diastereomers. Treatment of a suitable precursor with a base such as lithium hexamethyldisilazide (LiHMDS) can lead to a mixture of epimeric 2-cyanoazetidines, which can often be separated by chromatography. acs.org The choice of base and reaction conditions can influence the diastereomeric ratio of the products. acs.org

The table below illustrates the influence of the base on the diastereoselectivity of azetidine formation from a linear precursor, as reported in the synthesis of related azetidine scaffolds. acs.org

| Entry | Base | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| 1 | LiHMDS | -50 | ~1.2:1 |

| 2 | KHMDS | -78 | Predominantly trans |

Data is illustrative and based on the synthesis of analogous 2-cyanoazetidines. acs.org

Enantioselective Approaches to Chiral Azetidines

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the enantioselective synthesis of substituted azetidines, which can be adapted for the preparation of chiral 3-propyl-azetidine.

A powerful method involves the use of chiral catalysts. For example, the copper-catalyzed boryl allylation of azetines has been shown to be a highly enantioselective method for the synthesis of 2,3-disubstituted azetidines. nih.gov This method allows for the creation of two new stereogenic centers with high diastereo- and enantioselectivity. nih.gov While this specific example focuses on 2,3-disubstitution, the principle of using a chiral metal catalyst to control the stereochemical outcome of a reaction is broadly applicable.

Another enantioselective approach utilizes chiral auxiliaries. Chiral sulfinamides have been successfully employed in the synthesis of chiral azetidin-3-ones. nih.gov These chiral azetidin-3-ones are versatile intermediates that can be further functionalized, for example, through a Wittig reaction followed by reduction, to introduce a propyl group at the 3-position. The chirality of the sulfinamide auxiliary directs the stereochemical course of the reaction, leading to the formation of a specific enantiomer of the azetidin-3-one (B1332698). The subsequent transformations would then yield the corresponding enantiomer of the 3-propyl-azetidine.

A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides access to chiral azetidin-3-ones with excellent enantiomeric excess (e.e.). nih.gov The table below shows the results for the synthesis of various 2-substituted N-tert-butanesulfinylazetidin-3-ones, demonstrating the high level of enantioselectivity achievable with this method.

| Entry | R group on Sulfonamide | Product | Yield (%) | e.e. (%) |

| 1 | Phenyl | 2-Phenyl-N-Bus-azetidin-3-one | 72 | >99 |

| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-N-Bus-azetidin-3-one | 75 | >99 |

| 3 | 2-Naphthyl | 2-(2-Naphthyl)-N-Bus-azetidin-3-one | 68 | >99 |

Data from the synthesis of chiral azetidin-3-ones, which are precursors for 3-substituted azetidines. nih.gov

Mechanisms of Chirality Transfer and Retention

The transfer and retention of chirality are governed by the specific mechanisms of the reactions employed. In diastereoselective syntheses starting from a chiral precursor, the existing stereocenter(s) can influence the transition state geometry of the ring-forming step, leading to the preferential formation of one diastereomer. This is often explained by steric hindrance, where the substituents on the existing stereocenter block one face of the molecule, forcing the incoming reagents to attack from the less hindered face.

In enantioselective catalysis, the chiral catalyst creates a chiral environment around the substrate. The substrate binds to the catalyst in a specific orientation to minimize steric interactions and maximize favorable electronic interactions. This binding geometry pre-organizes the substrate for the subsequent reaction, leading to the formation of one enantiomer over the other. For instance, in the copper-catalyzed boryl allylation of azetines, the chiral bisphosphine ligand coordinates to the copper center, creating a chiral pocket that directs the approach of the reagents. nih.gov

The use of chiral auxiliaries operates on a similar principle. The chiral auxiliary is covalently attached to the substrate and directs the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved to yield the chiral product. In the synthesis of chiral azetidin-3-ones using a chiral sulfinamide, the stereochemistry of the sulfinyl group directs the cyclization step. nih.gov

The concept of point-to-helical chirality transfer has also been explored, where a stereocenter in a molecule induces helical chirality in another part of the molecule. digitellinc.com While not directly applied to 3-propyl-azetidine synthesis, this principle highlights the diverse mechanisms through which chirality can be transferred and controlled in a molecule.

Mechanistic Insights into Azetidine Ring Formation and Functionalization

Detailed Reaction Mechanism Elucidation (e.g., Diradical Pathways, Ylide Intermediates)

The construction of the azetidine (B1206935) ring can proceed through several distinct mechanistic pathways, with diradical and ylide intermediates being prominent in various synthetic strategies.

Diradical Pathways: A significant method for azetidine synthesis is the aza Paternò-Büchi reaction, which is the [2+2] photocycloaddition of an imine and an alkene. researchgate.netresearchgate.net The application of this reaction has historically been challenging due to the rapid isomerization of the excited imine, which can preclude the desired cycloaddition. researchgate.net However, recent advances using visible light and photocatalysts have overcome some of these limitations. rsc.orgmit.edu

The mechanism of the aza Paternò-Büchi reaction often involves the formation of a triplet diradical intermediate. researchgate.net Upon photoexcitation, typically via energy transfer from a photocatalyst, the imine precursor is promoted to an excited triplet state. rsc.orgmit.edu This excited species then reacts with an alkene to form a 1,4-diradical intermediate. Subsequent intersystem crossing and ring closure yield the final azetidine product. Experimental and computational studies have suggested the involvement of a diradical pathway in these reactions. researchgate.net

Another example of a radical-mediated pathway is the copper-catalyzed photoinduced anti-Baldwin 4-exo-dig cyclization of ynamides. nih.gov This method provides a versatile route to highly substituted azetidines. The mechanism involves the generation of an alkyl radical via a single electron transfer from an excited copper complex to the ynamide substrate. This radical then undergoes a regioselective 4-exo-dig cyclization to form a vinylic radical, which is subsequently reduced and protonated to afford the azetidine product. nih.gov

Ylide Intermediates: Aziridinium (B1262131) ylides have emerged as versatile intermediates for the synthesis of functionalized N-heterocycles, including azetidines. nih.govwisc.edu These ylides can be generated from the reaction of aziridines with metal carbenes, often derived from diazo compounds in the presence of rhodium or copper catalysts. nih.govnih.gov

One notable application is the formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines. nih.gov In this process, the aziridine (B145994) nitrogen acts as a nucleophile, attacking a rhodium-bound carbene to form a key aziridinium ylide intermediate. This intermediate then undergoes a stereocontrolled nih.govthescience.dev-Stevens rearrangement, a concerted sigmatropic rearrangement, to yield highly substituted methylene azetidines. This pathway allows for the efficient transfer of chirality from the starting material to the product. nih.govnih.gov Computational studies have been employed to explore various potential pathways for this ring expansion, including stepwise ring-opening/ring-closing sequences and concerted rearrangements, ultimately supporting the ylide-mediated mechanism. nih.gov

The table below summarizes key features of diradical and ylide-mediated pathways in azetidine synthesis.

Table 1: Comparison of Diradical and Ylide Intermediate Pathways in Azetidine Synthesis

| Feature | Diradical Pathway (e.g., Aza Paternò-Büchi) | Ylide Intermediate Pathway (e.g., Aziridine Ring Expansion) |

|---|---|---|

| Precursors | Imines and Alkenes researchgate.netresearchgate.net | Aziridines and Diazo Compounds/Carbene Precursors nih.govnih.gov |

| Initiation | Photoexcitation (often with a photocatalyst) rsc.orgmit.edu | Reaction with a transition metal catalyst (e.g., Rhodium) nih.gov |

| Key Intermediate | 1,4-Diradical researchgate.net | Aziridinium Ylide nih.gov |

| Key Transformation | [2+2] Cycloaddition researchgate.net | nih.govthescience.dev-Sigmatropic Rearrangement (e.g., Stevens) nih.gov |

| Stereocontrol | Can be challenging, dependent on intermediate lifetime and geometry researchgate.net | Often high, chirality transfer from substrate is possible nih.gov |

Computational Investigations of Reaction Pathways and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of azetidine formation and functionalization. thescience.dev These theoretical studies provide deep insights into reaction feasibility, predict which substrates are likely to react, and map out the energetic landscapes of reaction pathways. mit.eduthescience.dev

Researchers use computational models to calculate the energies of frontier molecular orbitals (HOMO and LUMO) of reactants. thescience.dev In photocatalytic reactions, for instance, matching the energy levels of the excited states of the reactants is crucial for the reaction to proceed efficiently. By calculating these orbital energies for a range of alkenes and oxime precursors, scientists can predict which pairs will successfully form azetidines under photocatalytic conditions. mit.eduthescience.dev

Computational modeling is also critical for mapping potential energy surfaces and identifying transition states. For the enantioselective ring-opening of 3-substituted azetidines, computational models have revealed a network of hydrogen-bonding interactions that stabilize the transition state, explaining the role of the catalyst in accelerating the reaction and controlling enantioselectivity. acs.org DFT calculations have been used to compare the energetics of different proposed mechanistic pathways, such as stepwise versus concerted routes in ring expansions, providing evidence to support or refute experimentally proposed mechanisms. nih.gov

For the copper-catalyzed radical cyclization of ynamides, DFT calculations were performed to understand the preference for the observed 4-exo-dig pathway over the alternative 5-endo-dig pathway. nih.gov The computed free energy profiles showed a lower activation barrier for the 4-exo-dig cyclization, explaining the experimentally observed regioselectivity. nih.gov Similarly, theoretical calculations on nitroimine derivatives of azetidine have been used to estimate heats of formation and detonation properties, guiding the design of new energetic materials. researchgate.net

The following table presents examples of how computational methods have been applied to study azetidine chemistry.

Table 2: Applications of Computational Investigations in Azetidine Chemistry

| Area of Investigation | Computational Method | Key Findings | Reference(s) |

|---|---|---|---|

| Reaction Prediction | Density Functional Theory (DFT) | Prediction of reactive alkene-oxime pairs for aza Paternò-Büchi reaction based on frontier orbital energies. | mit.eduthescience.dev |

| Mechanism Elucidation | DFT | Comparison of free energy profiles for 4-exo-dig vs. 5-endo-dig radical cyclization, confirming the favorability of the 4-exo pathway. | nih.gov |

| Catalyst Role | DFT | Modeling of catalyst-substrate interactions to reveal stabilization of the transition state in enantioselective ring-opening reactions. | acs.org |

| Pathway Analysis | DFT | Evaluation of stepwise vs. concerted pathways for the [3+1] ring expansion of methylene aziridines via ylide intermediates. | nih.gov |

| Energetics | G3MP2 | Calculation of heats of formation (HOFs) for nitroimine-substituted azetidines to assess their potential as energetic materials. | researchgate.net |

Kinetic and Stereochemical Evidence for Proposed Mechanisms

Experimental evidence, particularly from kinetic and stereochemical studies, is fundamental to validating the mechanisms proposed by theoretical and computational work. The stereochemical outcome of a reaction provides a powerful probe into the geometry of its transition state.

The development of stereoselective methods for the synthesis of functionalized azetidines, such as those bearing substituents at the 2- and 3-positions, is an area of intense research. acs.org For example, the highly enantioselective ring-opening of 3-substituted azetidines catalyzed by a chiral squaramide has been reported. acs.org The reaction demonstrates broad scope, affording highly enantioenriched products with a variety of substituents. The observed high enantioselectivity strongly supports a mechanism where the chiral catalyst creates a well-defined chiral environment in the transition state, dictating the facial selectivity of the nucleophilic attack. acs.org Further kinetic studies, including a Linear Free-Energy Relationship (LFER) analysis, have provided additional support for the proposed mechanism by correlating the reaction barrier height with enantioselectivity. acs.org

In the rhodium-catalyzed [3+1] ring expansion of methylene aziridines, the reaction proceeds with excellent regio- and stereoselectivity. nih.gov The efficient transfer of chirality from the aziridine substrate to the azetidine product is strong evidence against a stepwise mechanism involving achiral or rapidly racemizing intermediates. Instead, it supports a concerted nih.govthescience.dev-Stevens rearrangement pathway where the stereochemical information is retained throughout the transformation. nih.govnih.gov

Copper-catalyzed three-component coupling reactions to form 2,3-disubstituted azetidines have been shown to proceed with complete absolute and relative stereocontrol. acs.org The ability to construct two new stereogenic centers with high fidelity points to a highly organized transition state, where the catalyst, substrate, and reagents are precisely oriented. The stereochemical outcome provides crucial data for understanding the mechanistic details of the boryl-alkylation of the azetine double bond. acs.org

The table below highlights examples of stereochemical outcomes that provide mechanistic evidence.

Table 3: Stereochemical Evidence in Azetidine Synthesis and Functionalization

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Mechanistic Implication | Reference(s) |

|---|---|---|---|---|

| Enantioselective Ring-Opening | Chiral Squaramide | High enantiomeric excess (up to 97% ee) | Organized, chiral transition state with catalyst involvement. | acs.org |

| [3+1] Ring Expansion | Rhodium Carbene | Excellent chirality transfer from substrate to product | Concerted nih.govthescience.dev-rearrangement mechanism. | nih.govnih.gov |

| Difunctionalization of Azetines | Copper/Bisphosphine | High diastereo- and enantioselectivity | Highly ordered transition state in the catalytic cycle. | acs.org |

| Gold-Catalyzed Oxidative Cyclization | Gold Catalyst | Chiral azetidin-3-ones prepared with >98% ee | Stereoselective intramolecular N-H insertion into a gold carbene intermediate. | nih.gov |

Reactivity and Transformations of 3 Propyl Azetidine Hcl and Azetidine Systems

Ring-Opening Reactions of Activated Azetidines

The reactivity of the azetidine (B1206935) ring is significantly enhanced by activation, typically through the introduction of an electron-withdrawing group on the nitrogen atom. This activation facilitates nucleophilic attack and subsequent ring-opening, a cornerstone of azetidine chemistry. Such reactions are crucial as they allow for the conversion of the cyclic scaffold into highly functionalized linear amines. nih.govbohrium.com

Nucleophilic Ring-Opening with Arene and Heteroaromatic Nucleophiles

Activated azetidines can undergo ring-opening through Friedel-Crafts-type reactions with arene and heteroaromatic nucleophiles. This transformation forges a new carbon-carbon bond, leading to γ-amino-substituted aromatic compounds. Research by Ghorai and co-workers has demonstrated that Lewis acid promotion enables the N-C bond cleavage of N-tosyl-azetidines with aromatic nucleophiles. rsc.org This method provides a practical route to products that would be challenging to synthesize otherwise, mirroring the well-established reactivity of aziridines under similar conditions. rsc.org

The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon adjacent to the nitrogen. The choice of activating group on the azetidine nitrogen and the nature of the aromatic nucleophile are critical factors influencing the reaction's efficiency and outcome.

Lewis Acid-Catalyzed Ring Cleavage

Lewis acids play a pivotal role in activating the azetidine ring towards nucleophilic attack and cleavage. magtech.com.cn Various Lewis acids have been employed to promote the ring-opening of azetidines. For instance, copper(II) triflate (Cu(OTf)₂) has been shown to catalyze a domino ring-opening cyclization (DROC) of activated azetidines with alkynes, yielding tetrahydropyridines. thieme-connect.com This process involves an SN2-type ring-opening of the azetidine by the alkyne. thieme-connect.com

In a different approach, lanthanide(III) triflates, such as lanthanum(III) triflate (La(OTf)₃), have been utilized as catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to construct the azetidine ring. nih.govfrontiersin.org While this is a formation reaction, the underlying principle of Lewis acid activation of a strained ring is relevant. Further studies show that Lewis acid-promoted ring-opening of the resulting azetidines can be applied to subsequent transformations. nih.gov These catalyzed reactions often proceed under mild conditions and tolerate a range of functional groups. nih.govfrontiersin.org

Regioselective Functionalization of the Azetidine Core

Beyond ring-opening, the azetidine scaffold can be functionalized through reactions that preserve the four-membered ring, allowing for the introduction of various substituents at specific positions.

Electrophilic and Nucleophilic Substitutions at C-3

The C-3 position of the azetidine ring is a common site for functionalization. Novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been synthesized and evaluated for biological activity. nih.gov The synthesis often involves the alkylation of a 3-hydroxyazetidine intermediate. nih.gov Furthermore, azetidine derivatives substituted at the 3-position with carboxylic acid or acetic acid moieties have been explored as conformationally constrained analogs of GABA. nih.gov

One notable method for C-3 functionalization is the Friedel-Crafts-type arylation of azetidine-3-ols. rsc.org This reaction demonstrates the utility of azetidines in assembling complex structures by using the hydroxyl group at C-3 as a handle for further transformation. The development of methods for the enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines) has also provided a powerful route to 2,3-disubstituted azetidines, though this is a more complex transformation involving both C-2 and C-3. acs.org

Selective N-Functionalization (e.g., Direct N–SF₅ and N–SF₄CF₃ Bond Formation)

The nitrogen atom of the azetidine ring offers a prime site for selective functionalization. A significant recent development is the direct formation of N–pentafluorosulfanyl (N–SF₅) and N–(trifluoromethyl)tetrafluorosulfanyl (N–SF₄CF₃) bonds. acs.orgchemrxiv.orgchemrxiv.org This has been achieved through the strain-release pentafluorosulfanylation of 3-aryl [1.1.0]azabicyclobutanes (ABBs) using SF₅Cl or trans-CF₃SF₄Cl. acs.orgchemrxiv.org

This reaction yields N–SF₅ and N–SF₄CF₃ azetidines, which are previously unexplored molecular motifs. acs.orgchemrxiv.org These resulting compounds have been found to be remarkably stable and can undergo further synthetic modifications. acs.orgchemrxiv.orgresearchgate.netnih.gov Mechanistic studies, including DFT calculations and radical trapping experiments, support a radical chain propagation mechanism for this transformation. acs.orgchemrxiv.org The N–SF₅ group is being explored as a potential bioisostere for sulfonamides, highlighting the importance of such N-functionalization in medicinal chemistry. acs.orgchemrxiv.orgnih.gov

Table 1: N-Functionalization of Azetidine Precursors This table is interactive. You can sort and filter the data.

| Precursor | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Aryl [1.1.0]azabicyclobutane | SF₅Cl | N-SF₅ Azetidine | - | acs.orgchemrxiv.org |

| 3-Aryl [1.1.0]azabicyclobutane | trans-CF₃SF₄Cl | N-SF₄CF₃ Azetidine | 75% (by ¹⁹F NMR), 59% (isolated) | chemrxiv.org |

| Azetidine | SF₅-transfer reagents | N-SF₅ Azetidine | - | chemrxiv.org |

Ring Contraction and Expansion Reactions of Azetidine Derivatives

The strained azetidine ring can also be synthesized from larger rings or can be expanded into larger heterocyclic systems, further demonstrating its role as a versatile synthetic intermediate.

A robust method for synthesizing α-carbonylated N-sulfonylazetidines involves a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govorganic-chemistry.org In this reaction, various nucleophiles like alcohols, phenols, or anilines can be incorporated into the final azetidine product in the presence of a base like potassium carbonate. nih.govorganic-chemistry.org Another example is the photoinduced ring contraction of succinimides to yield azetidine-2,4-diones. acs.org

Conversely, ring expansion reactions transform azetidines into larger heterocycles. For example, Au(I)-catalyzed ring expansion of 2-azetidinyl ynones leads to the formation of pyrrolin-4-ones. rsc.org This method utilizes 2-acyl azetidines, which can be synthesized via the ring contraction of α-halo pyrrolidinones, showcasing a synthetic sequence involving both ring contraction and expansion. rsc.org Another strategy involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, which results in a formal [3+1] ring expansion to produce highly-substituted methylene azetidines. nih.gov While this is a formation of an azetidine from an aziridine (B145994), it highlights the general principle of ring expansion in strained heterocycles. nih.govacs.org

Table 2: Ring Contraction and Expansion Reactions This table is interactive. You can sort and filter the data.

| Starting Material | Reaction Type | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| α-Bromo N-sulfonylpyrrolidinone | Ring Contraction | α-Carbonylated N-sulfonylazetidine | K₂CO₃, Nucleophiles (alcohols, phenols, anilines) | nih.govorganic-chemistry.org |

| Succinimide | Ring Contraction | Azetidine-2,4-dione | Photoinduced | acs.org |

| 2-Azetidinyl ynone | Ring Expansion | Pyrrolin-4-one | Au(I) catalyst | rsc.org |

| Bicyclic methylene aziridine | Ring Expansion | Methylene azetidine | Dirhodium catalyst, Diazoacetate | nih.gov |

| Chiral aziridine-2-carboxylate | Ring Expansion | Imidazolidin-2-one | Lewis Acid | rsc.org |

Synthesis and Diversification of 3 Propyl Azetidine Hcl Derivatives and Analogues

Construction of Substituted 3-Propyl-azetidine Derivatives

The synthesis of 3-propyl-azetidine and its derivatives can be approached through various synthetic strategies, primarily involving the formation of the azetidine (B1206935) ring or the introduction of the propyl group onto a pre-existing azetidine core.

A common precursor for 3-substituted azetidines is 1-Boc-3-azetidinone. The propyl group can be introduced via a Grignard reaction using propylmagnesium bromide. The resulting tertiary alcohol can then be subjected to reduction to yield the desired 3-propyl-azetidine. Subsequent deprotection of the Boc group with an acid like HCl would afford 3-propyl-azetidine HCl.

Alternatively, 3-hydroxyazetidine can serve as a starting point. chemicalbook.comchemicalbook.com The hydroxyl group can be oxidized to a ketone, which then undergoes a Wittig reaction or a Horner-Wadsworth-Emmons reaction to introduce a propylidene group. mdpi.com Subsequent reduction of the double bond would yield the 3-propyl-azetidine. Another approach involves the O-alkylation of 3-hydroxyazetidine followed by a Claisen rearrangement, or its conversion to a leaving group and subsequent displacement with a propyl nucleophile.

The direct alkylation of 3-unsubstituted azetidines is challenging due to the low acidity of the C-H bond at the 3-position. However, methods involving the use of strong bases and subsequent trapping with an electrophile like propyl iodide could be explored.

A summary of potential synthetic routes to 3-propyl-azetidine is presented in the table below.

| Starting Material | Key Reaction(s) | Intermediate(s) | Final Product |

| 1-Boc-3-azetidinone | Grignard reaction with propylmagnesium bromide, Reduction | 1-Boc-3-hydroxy-3-propyl-azetidine | 3-Propyl-azetidine |

| 3-Hydroxyazetidine | Oxidation, Wittig/HWE reaction, Reduction | 3-Azetidinone, 3-Propylidene-azetidine | 3-Propyl-azetidine |

| 3-Hydroxyazetidine | Conversion to leaving group, Nucleophilic substitution | 3-Mesyloxy/Tosyloxy-azetidine | 3-Propyl-azetidine |

Strategies for Spirocyclic Azetidine Systems

Spirocyclic scaffolds containing an azetidine ring are of increasing interest in drug discovery due to their rigid, three-dimensional structures. nih.govrsc.org Several strategies can be envisioned for the synthesis of spirocyclic systems incorporating a 3-propyl-azetidine moiety.

One approach involves the use of a pre-formed 3-propyl-azetidin-3-one as a building block. This ketone could undergo a spirocyclization reaction, for example, through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Another powerful method is the [3+2] cycloaddition of azomethine ylides. An azomethine ylide can be generated from a 3-propyl-azetidine derivative and reacted with various dipolarophiles to construct a five-membered ring spiro-fused to the azetidine at the 3-position. rsc.org

Strain-release driven spirocyclization is an emerging strategy. researchgate.net A suitably functionalized azabicyclo[1.1.0]butane could be used as a precursor. While not directly leading to a 3-propyl-azetidine, this highlights the innovative methods being developed for spiro-azetidine synthesis that could potentially be adapted.

The table below summarizes some general strategies for spirocyclic azetidine synthesis.

| Synthetic Strategy | Description | Potential for 3-Propyl Incorporation |

| Knoevenagel/Michael Cascade | Reaction of a cyclic ketone with a malonate derivative followed by intramolecular cyclization. | Requires a 3-propyl-azetidin-3-one starting material. |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with a dipolarophile. | The azomethine ylide could be generated from a 3-propyl-azetidine derivative. |

| Ring-Closing Metathesis | Cyclization of a diene-containing azetidine derivative. | A diene could be attached to the 3-position of an azetidine ring bearing a propyl group. nih.gov |

Formation of Fused Azetidine Architectures

Fused azetidine architectures offer another avenue for creating conformationally restricted molecules. The synthesis of such systems can be achieved through various intramolecular cyclization strategies.

Ring-closing metathesis (RCM) is a versatile tool for the formation of fused rings. nih.govacs.org An azetidine bearing two alkenyl substituents, one of which could be at the 3-position alongside a propyl group, can undergo RCM to form a fused bicyclic system. The size of the fused ring can be controlled by the length of the alkenyl chains.

Intramolecular C-H amination reactions, often catalyzed by rhodium or palladium, provide a direct means to form fused azetidine systems. nsf.gov A substrate with a suitable tether containing a reactive C-H bond attached to the azetidine nitrogen could cyclize onto the 3-position, potentially accommodating a propyl substituent.

Oxidative cyclization of N-propargylsulfonamides catalyzed by gold has been used to synthesize fused azetidin-3-ones. nih.govnih.gov This methodology could be adapted to substrates that would ultimately lead to fused 3-propyl-azetidine derivatives.

Design and Synthesis of Azetidine-Containing Amino Acid Analogues

Azetidine-containing amino acids are valuable building blocks for peptidomimetics, as they can induce specific secondary structures in peptides. nih.govacs.org The incorporation of a 3-propyl substituent can further modulate the conformational properties and lipophilicity of these amino acids.

The synthesis of 3-propyl-azetidine-2-carboxylic acid can be envisioned starting from a suitably protected 3-propyl-azetidine. Carboxylation at the 2-position could be achieved through lithiation and subsequent reaction with carbon dioxide.

Alternatively, a strategy involving the modification of aspartic acid can be employed. Regioselective allylation of N-protected aspartate, followed by reduction, tosylation, and intramolecular N-alkylation can lead to a 3-allyl-azetidine-2-carboxylic acid derivative. nih.gov The allyl group could then be hydrogenated to a propyl group.

Another approach starts with methyl 2-(azetidin-3-ylidene)acetate, which can be prepared from 1-Boc-3-azetidinone via a Horner-Wadsworth-Emmons reaction. mdpi.com Conjugate addition of a propyl group, for instance using a Gilman reagent, followed by reduction of the ester would provide a 3-propyl-3-(hydroxymethyl)azetidine, a precursor to various amino acid analogues.

Utilization of 3-Haloazetidines and Alkylideneazetidines as Versatile Synthons

3-Haloazetidines and 3-alkylideneazetidines are highly versatile intermediates for the synthesis of a wide range of 3-substituted azetidine derivatives. rsc.orgnih.gov

3-Bromo- or 3-iodoazetidines, which can be synthesized from 3-hydroxyazetidine, can undergo various cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions to introduce a propyl group. For instance, a Suzuki coupling with propylboronic acid would be a direct method to form the C-C bond at the 3-position.

3-Alkylideneazetidines, readily prepared from 3-azetidinones, can serve as Michael acceptors. mdpi.com Conjugate addition of a propyl nucleophile, such as a propyl cuprate, would install the propyl group at the 3-position. Furthermore, the exocyclic double bond of 3-propylideneazetidine (B1369693) can be functionalized in various ways, such as through hydrogenation to yield 3-propyl-azetidine, or through epoxidation and subsequent ring-opening to introduce further diversity.

The table below highlights the utility of these synthons.

| Synthon | Key Transformations | Resulting Structures |

| 3-Haloazetidine | Suzuki, Stille, Sonogashira coupling, Nucleophilic substitution | 3-Propyl-azetidines, 3-Alkynyl-3-propyl-azetidines |

| 3-Alkylideneazetidine | Michael addition, Hydrogenation, Epoxidation, Cycloaddition | 3-Propyl-azetidines, Functionalized 3-propyl-azetidines |

Advanced Spectroscopic and Structural Characterization of 3 Propyl Azetidine Hcl

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For 3-Propyl-azetidine HCl (C₆H₁₄ClN), the protonated molecule [M+H]⁺, which corresponds to the 3-propyl-azetidine cation (C₆H₁₄N⁺), would be observed in the positive ion mode. The theoretical exact mass of this cation is calculated as follows:

Carbon (C): 6 x 12.00000 = 72.00000

Hydrogen (H): 14 x 1.00783 = 14.10962

Nitrogen (N): 1 x 14.00307 = 14.00307

Total Exact Mass [M+H]⁺: 100.11209 Da

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a mass value within a very narrow tolerance (e.g., ± 5 ppm) of this theoretical value, thus confirming the molecular formula C₆H₁₃N for the free base and consequently C₆H₁₄ClN for the hydrochloride salt.

Table 1: Theoretical Isotopic Distribution for the [M+H]⁺ Ion of 3-Propyl-azetidine

| Mass (Da) | Relative Abundance (%) |

|---|---|

| 100.11209 | 100.00 |

| 101.11544 | 6.87 |

This table presents the predicted isotopic pattern for the protonated molecule, which would be compared against the experimental spectrum for further validation.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons on the propyl chain and the azetidine (B1206935) ring. Due to the presence of the hydrochloride, the amine proton would be exchangeable with deuterium (B1214612) in solvents like D₂O, potentially simplifying the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1' (CH₃) | ~0.9 | Triplet | ~7.0 |

| H-2' (CH₂) | ~1.4-1.6 | Sextet or Multiplet | ~7.0 |

| H-3' (CH₂) | ~1.7-1.9 | Multiplet | |

| H-3 (CH) | ~3.0-3.3 | Multiplet | |

| H-2, H-4 (CH₂) | ~3.8-4.2 | Multiplet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1' (CH₃) | ~14 |

| C-2' (CH₂) | ~20 |

| C-3' (CH₂) | ~35 |

| C-3 (CH) | ~30-35 |

Nitrogen (¹⁵N) NMR Spectroscopy

¹⁵N NMR spectroscopy directly probes the nitrogen atom in the azetidine ring. While less common than ¹H or ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it can provide valuable information about the electronic environment of the nitrogen. For N-alkylazetidines, the ¹⁵N chemical shifts are known to be sensitive to the nature of the alkyl substituent and the ring strain. acs.orgacs.org In the case of this compound, the protonation of the nitrogen would lead to a significant downfield shift compared to the free base. The expected chemical shift would likely fall in the range observed for other protonated four-membered nitrogen heterocycles.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the protons of the propyl chain (H-1' with H-2', and H-2' with H-3') and between the protons on the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the carbon signal at ~14 ppm would show a correlation to the proton triplet at ~0.9 ppm, confirming its assignment as the methyl group (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For example, correlations would be expected between the H-3' protons of the propyl group and the C-3 of the azetidine ring, confirming the point of attachment of the propyl substituent.

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further chemical or biological investigations.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies on 3 Propyl Azetidine Hcl and Azetidine Scaffolds

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the physical and chemical properties of molecules by calculating their electronic structure. nih.gov For azetidine (B1206935) and its derivatives, DFT studies provide fundamental insights into electron distribution, molecular orbital energies, and the energetics of various molecular states.

Researchers have employed DFT to analyze the electronic effects of substituents on the azetidine ring. For instance, studies on N-alkyl 2-oxazolinylazetidines have utilized DFT calculations to understand the stereochemistry and stability of lithiated intermediates, which are crucial in the synthesis of complex substituted azetidines. nih.gov These calculations have helped rationalize the configurational instability and stereoconvergence observed in these species. nih.gov Similarly, DFT has been used to investigate the molecular orbitals of azetidine-containing ligands and their corresponding boron complexes, elucidating the relationship between ring size and photophysical properties. researchgate.net

In the context of biosynthesis, quantum mechanical calculations, including DFT, have been instrumental in understanding the formation of azetidine-2-carboxylic acid (AZE) from S-adenosylmethionine (SAM). nih.govresearchgate.net These studies reveal that the enzyme environment stabilizes the substrate, transition state (TS), and the strained azetidine product, with calculations showing a marginal energy difference of about 1 kcal/mol between the reactant and product, highlighting the fine energetic balance of the reaction. nih.gov The enzyme facilitates the reaction not just by deprotonation but also by constraining the substrate in a strained conformation that lowers the reaction barrier. nih.gov

While specific DFT data for 3-Propyl-azetidine HCl is not extensively documented in the literature, calculations on the parent azetidine molecule provide a baseline for understanding its electronic properties. The protonation of the nitrogen to form the hydrochloride salt would significantly alter the electronic landscape, localizing positive charge on the nitrogen atom and influencing the molecule's electrostatic potential and reactivity.

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~1.9 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | ~ -9.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ +3.0 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 12.5 eV | Indicates chemical reactivity and electronic stability. |

| N Atom Mulliken Charge | ~ -0.4 e | Shows the partial negative charge on the nitrogen due to its electronegativity. |

Note: The values in the table are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Computational Modeling for Reaction Prediction and Optimization

Computational modeling has emerged as a powerful predictive tool in synthetic chemistry, enabling researchers to screen potential reactants and conditions, thereby optimizing reaction outcomes and reducing trial-and-error experimentation. mit.edu This approach has been successfully applied to the synthesis of azetidines, which are notoriously difficult to prepare compared to their five-membered ring counterparts. mit.edumaterialssquare.com